2-(3-(Aminomethyl)oxetan-3-yl)ethanol
Overview
Description
2-(3-(Aminomethyl)oxetan-3-yl)ethanol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an ethanol group attached to the oxetane ring via an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)oxetan-3-yl)ethanol typically involves the formation of the oxetane ring followed by the introduction of the aminomethyl and ethanol groups. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction of a suitable precursor, such as a halohydrin or an epoxide, under basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine, such as methylamine or ethylamine.
Attachment of the Ethanol Group: The ethanol group can be attached through a nucleophilic substitution reaction or a reductive amination reaction, depending on the specific synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Aminomethyl)oxetan-3-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The oxetane ring can be reduced to form a linear ether.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3, RNH2) can be employed.
Major Products Formed
Oxidation: Formation of 2-(3-(Aminomethyl)oxetan-3-yl)acetaldehyde or 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid.
Reduction: Formation of 2-(3-(Aminomethyl)propoxy)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(Aminomethyl)oxetan-3-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3-(Aminomethyl)oxetan-3-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and aminomethyl group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)oxetan-3-ol: Similar structure but lacks the ethanol group.
2-(3-(Aminomethyl)oxetan-3-yl)acetic acid: Similar structure but contains a carboxylic acid group instead of an ethanol group.
2-(3-(Aminomethyl)oxetan-3-yl)methanol: Similar structure but contains a methanol group instead of an ethanol group.
Uniqueness
2-(3-(Aminomethyl)oxetan-3-yl)ethanol is unique due to the presence of both the oxetane ring and the ethanol group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-[3-(aminomethyl)oxetan-3-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-3-6(1-2-8)4-9-5-6/h8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVJTIQCJQMFAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301942 | |
Record name | 3-(Aminomethyl)-3-oxetaneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1045709-42-9 | |
Record name | 3-(Aminomethyl)-3-oxetaneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1045709-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminomethyl)-3-oxetaneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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